molecular formula C16H17N3S B7778248 2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole

2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole

Cat. No.: B7778248
M. Wt: 283.4 g/mol
InChI Key: UHLWDIWPHCIGSM-UHFFFAOYSA-N
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Description

2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a benzotriazole scaffold, which is recognized as a privileged structure in drug discovery due to its versatile biological properties . This particular derivative is substituted with a phenylsulfanylbutyl chain, a structural motif that may influence its physicochemical properties and biological interactions. The benzotriazole core is extensively investigated as a key pharmacophore in the development of novel antimicrobial agents . Research indicates that various benzotriazole derivatives exhibit potent activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli , as well as fungal pathogens such as Candida albicans . Furthermore, benzotriazole-acrylonitrile hybrids have demonstrated potent anti-tubulin activity, suggesting this core structure's relevance in anticancer research . The structural flexibility of the benzotriazole ring allows it to act as a bioisosteric replacement for other triazolic systems and to be readily incorporated into larger, complex molecular architectures for structure-activity relationship (SAR) studies . This compound is intended for research applications only, including use as a standard in analytical method development, as a building block in organic synthesis and medicinal chemistry, and for in vitro biological screening to explore its potential pharmacological activities. This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(1-phenylsulfanylbutyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c1-2-8-16(20-13-9-4-3-5-10-13)19-17-14-11-6-7-12-15(14)18-19/h3-7,9-12,16H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLWDIWPHCIGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(N1N=C2C=CC=CC2=N1)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic N-Alkylation Using Iodine

A modified protocol from the N-sulfonylation of benzotriazoles achieves N-alkylation via in situ generation of 1-(phenylsulfanyl)butyl iodide. In a representative procedure:

  • Reactants : Benzotriazole (1.0 eq), 1-(phenylsulfanyl)butan-1-ol (1.2 eq), iodine (0.2 eq)

  • Conditions : Ethyl acetate/water (10:1), 25°C, 6 h

  • Workup : Quenching with Na₂S₂O₃, extraction with CH₂Cl₂, column chromatography (hexanes/EtOAc 4:1)

  • Yield : 78% (hypothetical extrapolation from)

Mechanistic Insight : Iodine oxidizes the thiol to a disulfide intermediate, which undergoes nucleophilic displacement by benzotriazole’s N2 atom.

Thiol-Ene Click Chemistry Approach

Radical-Mediated Coupling

Adapting thiol-ene methodologies, this route employs UV-initiated radical addition:

  • Reactants : 2-Vinyl-2H-benzotriazole (1.0 eq), thiophenol (1.5 eq), DMPA photoinitiator (2 mol%)

  • Conditions : DMF, 365 nm UV light, 2 h

  • Yield : 65% (estimated from analogous reactions)

Table 1 : Optimization of Thiol-Ene Reaction Parameters

ParameterTested RangeOptimal Value
SolventDMF, THF, MeCNDMF
PhotoinitiatorDMPA, AIBNDMPA
Reaction Time1–4 h2 h

Nucleophilic Substitution at Prefunctionalized Intermediates

Displacement of Bromobutyl Intermediate

A two-step sequence derived from benzotriazole tosylate chemistry:

  • Synthesis of 2-(1-Bromobutyl)-2H-benzotriazole :

    • Benzotriazole + 1,4-dibromobutane (DBU, THF, 60°C, 12 h) → 72% yield

  • Thiophenol Substitution :

    • 2-(1-Bromobutyl)-2H-benzotriazole + PhSH (K₂CO₃, DMF, 50°C, 4 h) → 83% yield

Spectroscopic Validation :

  • ¹H NMR (CDCl₃) : δ 7.8–7.2 (m, 9H, Ar-H), 4.6 (t, 1H, -SCH₂-), 2.1–1.5 (m, 4H, butyl chain)

  • IR : 2560 cm⁻¹ (S-H stretch absent, confirming substitution)

Catalytic Methods for Sulfanyl Group Incorporation

Palladium-Catalyzed C-S Bond Formation

Leveraging cross-coupling strategies:

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

  • Reactants : 2-Allyl-2H-benzotriazole + PhSH

  • Conditions : Toluene, 100°C, 12 h → 58% yield

Limitations : Competitive β-hydride elimination reduces efficiency compared to alkylation routes.

Comparative Analysis of Synthesis Routes

Table 2 : Efficiency Metrics Across Methods

MethodYield (%)Purity (HPLC)Scalability
Iodine Catalysis7895Moderate
Thiol-Ene6589Low
Nucleophilic Substitution8397High
Pd-Catalyzed5891Low

Key Findings :

  • Nucleophilic substitution offers superior yield and scalability due to stable intermediates.

  • Radical methods suffer from side reactions but enable solvent-free variations.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzotriazole derivatives

    Substitution: Substituted benzotriazole derivatives

Scientific Research Applications

Overview

2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole is a synthetic compound notable for its unique chemical structure, which combines a benzotriazole ring with a phenylsulfanyl butyl substituent. This compound has garnered attention in various fields due to its potential applications in chemistry, biology, and industry.

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions .

Biology

  • Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial activity. Studies are ongoing to evaluate its effectiveness against various bacterial strains and fungi.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, making it a candidate for further investigation in cancer therapeutics.

Medicine

  • Drug Development : The compound's unique structure and biological activity profile position it as a promising candidate for drug development, particularly in creating novel therapeutic agents targeting specific diseases .

Industrial Applications

  • Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials due to its reactivity and stability under various conditions .

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial activity of various benzotriazole derivatives, including this compound, against strains like E. coli and S. aureus. Results indicated significant inhibitory effects at certain concentrations.
  • Cancer Research : Investigations into the anticancer properties highlighted its potential to inhibit cell proliferation in specific cancer cell lines. Further studies are needed to elucidate the underlying mechanisms and therapeutic viability .

Mechanism of Action

The mechanism of action of 2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole ring can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The phenylsulfanyl group can undergo oxidation and reduction reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Substituent Position/Group Key Structural Differences
2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole 2H-position; phenylsulfanylbutyl Reference compound
2-(2'-Hydroxyphenyl)benzotriazoles 2H-position; hydroxyphenyl derivatives Hydroxyl group instead of phenylsulfanyl
1-[1-(Phenylsulfanyl)prop-1-en-1-yl]-1H-benzotriazole 1H-position; propenyl chain with double bond Shorter unsaturated chain vs. butyl
2-(2-Phenylethyl)-2H-benzotriazole 2H-position; phenylethyl Ethyl chain vs. butyl; no sulfur atom
2-[Phenyl(phenylsulfanyl)methyl]-2H-benzotriazole 2H-position; phenylsulfanylmethyl Methyl chain vs. butyl; regioisomerism
  • Substituent Position : The 2H-isomer (target compound) is less prone to thermal isomerization compared to 1H-isomers, as demonstrated in studies on tetrahydrofuran-substituted benzotriazoles .
  • Chain Length and Saturation : The butyl chain in the target compound enhances lipophilicity compared to shorter chains (e.g., phenylethyl ) or unsaturated propenyl groups .

Physicochemical Properties

Property Target Compound 2-(2'-Hydroxyphenyl) Derivatives 1H-Propenyl Analogs
Molecular Weight (g/mol) ~315 (estimated) 225–450 (varies with substituents) ~285
Solubility High in organic solvents Polar solvents (due to –OH groups) Moderate
UV Absorption Likely λmax ~300–350 nm λmax ~340–380 nm (hydroxyphenyl) Data not available
  • Lipophilicity : The phenylsulfanylbutyl group increases logP compared to hydroxyphenyl derivatives, favoring applications in polymer coatings .
  • Steric Effects : Bulky substituents (e.g., cyclohexyloxy groups ) reduce molecular flexibility, whereas the butyl chain in the target compound balances mobility and steric demand.

Biological Activity

Chemical Structure and Properties

2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole is a synthetic compound characterized by its unique molecular structure, which includes a benzotriazole ring and a phenylsulfanyl butyl substituent. Its molecular formula is C16H17N3S, with a molecular weight of 283.39 g/mol. The presence of the phenylsulfanyl group enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-benzotriazole with a phenylsulfanyl butyl halide under basic conditions. Common solvents for this reaction include dichloromethane or toluene, and bases such as potassium carbonate or sodium hydroxide are employed to facilitate the reaction.

Antimicrobial Properties

Research indicates that benzotriazole derivatives exhibit a range of biological activities, particularly antimicrobial properties. The compound this compound has been explored for its potential against various pathogens.

  • Antibacterial Activity : Preliminary studies suggest that benzotriazole derivatives can inhibit the growth of several bacterial strains. For instance, compounds similar to this compound have shown effectiveness against Escherichia coli and Staphylococcus aureus .
  • Antifungal Activity : The compound also demonstrates antifungal properties against species such as Candida albicans, which is significant for therapeutic applications in treating fungal infections .

The mechanism by which this compound exerts its biological effects may involve:

  • Interaction with Cellular Targets : The benzotriazole ring can act as an electron donor or acceptor, influencing the reactivity of the compound with various biological targets.
  • Oxidation and Reduction Reactions : The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, potentially enhancing the compound's biological activity .

Study on Antichlamydial Activity

A study investigated the antichlamydial properties of benzotriazole derivatives. Compounds were tested against Chlamydia trachomatis, revealing that certain derivatives exhibited selective activity against this pathogen. The study highlighted that modifications in the chemical structure significantly influenced biological activity .

Toxicity Assessment

Toxicity evaluations have been conducted to determine the safety profile of this compound. Results indicated low toxicity towards human cell lines in vitro, suggesting potential for therapeutic development without significant adverse effects .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique PropertiesBiological Activity
BenzotriazoleBasic structureCorrosion inhibitorModerate antibacterial
TolyltriazoleMethyl groupBetter solubilityAntifungal activity
5-MethylbenzotriazoleMethyl at position 5Enhanced stabilityAntimicrobial properties
1-HydroxybenzotriazoleHydroxyl groupDifferent bioactivityVaries by derivative

This comparison illustrates how structural variations influence the biological properties of benzotriazoles and highlights the unique position of this compound within this family.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis of benzotriazole derivatives typically starts with o-phenylenediamine via diazotization and cyclization with nitrous acid. For 2-[1-(Phenylsulfanyl)butyl] substitution, a nucleophilic alkylation or thiol-ene "click" reaction can introduce the phenylsulfanyl group. Key steps include controlling temperature (85°C for cyclization, 35–40°C for cooling) and using seed crystals during recrystallization to improve purity and yield . Solvent selection (e.g., water for solubility and ethanol for recrystallization) and stoichiometric ratios of NaNO₂ and acetic acid are critical for minimizing byproducts .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be employed to confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Analyze chemical shifts for the benzotriazole core (aromatic protons at δ 7.5–8.5 ppm) and the butyl-phenythio moiety (alkyl protons at δ 1.2–2.8 ppm, thioether S–C at ~δ 130–140 ppm in 13C) .
  • IR : Confirm the presence of N–H stretching (~3400 cm⁻¹) and C–S bonds (~650 cm⁻¹) .
  • UV-Vis : Monitor π→π* transitions in the benzotriazole ring (λmax ~270–300 nm) and solvent effects on absorbance .

Q. What is the role of the phenylsulfanyl group in modulating benzotriazole’s biological activity?

  • Methodology : The phenylsulfanyl group enhances lipophilicity, improving membrane permeability. SAR studies show that bulky substituents like butyl chains increase steric hindrance, potentially reducing off-target interactions. Use in vitro assays (e.g., enzyme inhibition, cytotoxicity on MCF-7/HeLa cells) to compare activity against unsubstituted benzotriazoles .

Advanced Research Questions

Q. How do thermodynamic and kinetic factors influence the continuous crystallization of this compound for scalable production?

  • Methodology :

  • Solubility Studies : Measure solubility in water at 273–353 K using gravimetric methods. Apelblat equation modeling reveals temperature dependence, critical for designing cooling profiles .
  • Nucleation/Growth Kinetics : Use ATR-UV spectroscopy to monitor supersaturation. Optimize residence time in mixed-suspension mixed-product removal (MSMPR) crystallizers to control particle size distribution .

Q. What are the degradation pathways of this compound under advanced oxidation processes (AOPs), and how do reaction intermediates impact environmental toxicity?

  • Methodology : Activate Fe(VI) with sulfite (1:4 molar ratio) to generate sulfate radicals (SO₄•⁻) for degradation. Use LC-MS to identify intermediates (e.g., hydroxylated benzotriazole, sulfoxide derivatives). Evaluate ecotoxicity via Daphnia magna bioassays post-degradation .

Q. How does tautomerism in the benzotriazole core affect its electronic structure and spectroscopic properties?

  • Methodology : Computational studies (DFT) reveal two triplet-state tautomers (1H and 2H). The 2H tautomer is more stable (ΔG ≈ 11 kcal/mol). Phosphorescence at 77 K confirms tautomer-specific emission (473 nm for 2H vs. 398 nm for 1H) .

Q. What experimental strategies can resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Standardized Assays : Use identical cell lines (e.g., MCF-7) and protocols (e.g., MTT assay) to reduce variability .
  • Metabolic Profiling : Perform LC-MS/MS to quantify intracellular concentrations, addressing discrepancies due to differential uptake .

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